1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-4-2-6(9)7(11)8-10-3-5-12-8/h3,5-7H,2,4,9H2,1H3 |
InChI Key |
IJDPUDUSSOFLBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=NC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine generally follows a modular approach involving:
- Formation of the thiazole ring from suitable precursors such as thiourea derivatives and α-halogenated compounds.
- Synthesis of the pyrrolidine ring , often via cyclization of amino acids or diamines.
- Coupling of the two core structures through appropriate linkers or direct reactions, followed by methylation at the nitrogen atom.
This approach allows for structural flexibility and optimization of yields, purity, and functionalization.
Thiazole Ring Formation
Method 1: Cyclization of Thiourea Derivatives with α-Haloketones
One of the most established routes involves the reaction of thiourea with α-haloketones to form the 2-aminothiazole core:
Thiourea + α-Haloketone → 2-Aminothiazole derivative
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~80-100°C)
- Catalyst: None or catalytic amounts of acid
The sulfur atom in thiourea attacks the electrophilic α-halogenated carbon, followed by cyclization to form the thiazole ring.
Data Table 1: Thiazole Formation via Thiourea and α-Haloketones
| Step | Reactants | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| 1 | Thiourea + α-Haloketone | Ethanol | Reflux (~90°C) | 70-85 |
Note: Variations include substituting different halogenated ketones to introduce specific substituents on the thiazole ring.
Pyrrolidine Ring Synthesis
Method 2: Cyclization of γ-Aminobutyric Acid Derivatives
The pyrrolidine ring can be synthesized through cyclization of amino acid derivatives or diamines:
γ-Aminobutyric acid derivative + dehydrating agent → Pyrrolidine ring
- Reductive cyclization of amino acids with aldehydes or ketones.
- Intramolecular nucleophilic attack of amino groups on activated carbon centers.
- Solvent: Toluene or acetic acid
- Dehydrating agents: Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA)
- Temperature: 100-150°C
Data Table 2: Pyrrolidine Ring Formation
| Step | Reactants | Dehydrating Agent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| 2 | γ-Aminobutyric acid derivatives | PPA | 120°C | 65-80 |
Coupling of Thiazole and Pyrrolidine Units
Method 3: Nucleophilic Substitution and Coupling
The coupling typically involves the nucleophilic nitrogen of the pyrrolidine attacking electrophilic centers on the thiazole derivative, often facilitated by activating groups such as halogens or carbonyls.
- Activation of the thiazole ring with halogenation (e.g., bromination).
- Nucleophilic attack by the pyrrolidine nitrogen.
- Methylation of the nitrogen atom to form the N-methyl derivative.
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate or sodium hydride
- Temperature: 80-120°C
Data Table 3: Coupling and Methylation
| Step | Reactants | Base | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|---|
| 3 | Thiazole halide + pyrrolidine | K₂CO₃ | DMF | 100°C | 60-75 |
Methylation of the Amine
Method 4: N-Methylation
The final step involves methylation of the pyrrolidine nitrogen:
Pyrrolidine derivative + Methyl iodide (or methyl sulfate) → N-Methylated product
- Solvent: Acetone or dichloromethane
- Reagent: Methyl iodide or methyl triflate
- Temperature: 0-25°C
- Time: Several hours
Data Table 4: N-Methylation
| Step | Reactants | Reagent | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|---|
| 4 | Pyrrolidine derivative | CH₃I | Acetone | 0°C | 85-95 |
Summary of the Overall Synthetic Route
Chemical Reactions Analysis
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine is a heterocyclic organic compound with a pyrrolidine ring substituted with a methyl group and a thiazole moiety. The presence of both nitrogen and sulfur atoms in its thiazole ring gives it unique structural characteristics, contributing to its diverse chemical reactivity and biological activities.
Properties and Structure
- Molecular Formula: The molecular formula for 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine is C8H13N3S . It possesses a pyrrolidine ring and a thiazole ring, giving it distinct chemical properties.
Potential Applications
The unique properties of 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine make it valuable in multiple fields:
- Medicinal Chemistry: The thiazole component contributes to various pharmacological effects.
- Material Science: This compound can be utilized in the synthesis of novel materials.
- Catalysis: It can serve as a ligand in catalytic reactions.
Comparison with Related Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| 1-Methylpyrrolidine | Pyrrolidine ring | Lacks thiazole; simpler structure |
| 2-Aminothiazole | Thiazole ring | No pyrrolidine; used in various biological applications |
| Thiazolidine | Thiazolidine ring | Contains sulfur; different ring structure |
| Pyrrolidine Derivatives | Various substitutions | Similar ring but varies in substituents |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, improving its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine with structurally or functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Their Properties
Physicochemical and Spectroscopic Data
Biological Activity
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Formula : CHNS
- Molecular Weight : 183.27 g/mol
- CAS Number : 1566480-11-2
Biological Activity Overview
The biological activities of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Thiazole derivatives, including 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine, exhibit significant antimicrobial properties. Research indicates that thiazoles can inhibit the growth of various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Micrococcus luteus | 1.95 - 3.91 µg/mL | 7.81 - 125 µg/mL |
| Bacillus spp. | 3.91 - 15.62 µg/mL | 15.62 - 125 µg/mL |
| Streptococcus spp. | 7.81 - 15.62 µg/mL | 31.25 - 500 µg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds derived from thiazoles have shown activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Cell Line | IC Value (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
The low IC values indicate high potency against these cancer cell lines, making thiazole derivatives promising candidates for further development as anticancer agents.
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells:
- Antimicrobial Mechanism : Thiazole compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Mechanism : Thiazoles can induce cell cycle arrest and apoptosis through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study reported that a series of thiazole derivatives showed enhanced antibacterial activity compared to traditional antibiotics like vancomycin and oxytetracycline, suggesting their potential as alternative treatments for resistant infections .
- Anticancer Research : Another investigation focused on the synthesis of amino acid-derived thiazoles, revealing their selective inhibition of P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer therapy .
Q & A
Frequently Asked Questions (FAQs) for Researchers on 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, copper(I) bromide and cesium carbonate have been effective in analogous thiazole-pyrrolidine syntheses to stabilize intermediates and reduce side reactions . Multi-step protocols involving alkylation of pyrrolidine precursors followed by thiazole ring cyclization (using thiourea derivatives) are recommended. Purity can be enhanced via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and recrystallization in polar aprotic solvents .
Q. How can researchers validate the structural integrity of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine multi-spectral analysis:
- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and thiazole aromatic protons (δ 7.0–8.5 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What in vitro assays are suitable for preliminary screening of the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given thiazole’s affinity for ATP-binding pockets .
- Cellular uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
- Cytotoxicity : Conduct MTT assays on HEK-293 or HeLa cells, comparing IC₅₀ values against control compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole-pyrrolidine derivatives across studies?
- Methodological Answer : Cross-validate data using:
- Dose-response curves : Ensure consistency in IC₅₀/EC₅₀ measurements across multiple cell lines .
- Structural analogs : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrrolidine) to isolate activity trends .
- Statistical models : Apply ANOVA or Bayesian meta-analysis to reconcile variability in enzymatic vs. cellular assays .
Q. What strategies are effective for enantiomeric separation of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine, given its chiral pyrrolidine center?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts using (-)-di-p-toluoyl-D-tartaric acid and recrystallize . Dynamic kinetic resolution via asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis can also enhance enantiomeric excess .
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Molecular docking : Screen against crystallographic structures of targets (e.g., EGFR or PARP1) using AutoDock Vina to predict binding modes .
- QSAR : Corrogate substituent electronic parameters (Hammett σ) with activity data to prioritize methyl/fluoro modifications .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Metabolite ID : Employ high-resolution mass spectrometry (HRMS/MS) with data-dependent acquisition (DDA) to map oxidation/dealkylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
